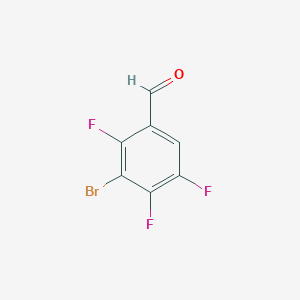

3-Bromo-2,4,5-trifluorobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

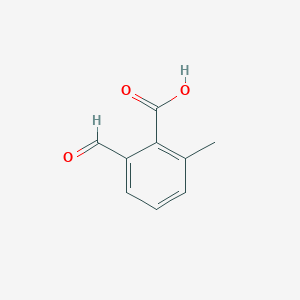

3-Bromo-2,4,5-trifluorobenzaldehyde is a chemical compound with the molecular formula C7H2BrF3O and a molecular weight of 238.99 . It is a solid crystal at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H2BrF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis

This compound is a solid crystal at room temperature .Scientific Research Applications

Analytical Method Development

Analytical chemistry often employs specific compounds for method development, including the determination and separation of related compounds. For instance, the determination of 3-bromo-4-hydroxybenzaldehyde was studied by gas chromatography, showcasing the importance of brominated benzaldehydes in developing precise analytical methods. The method demonstrated simplicity, accuracy, and precision, indicating the potential use of 3-Bromo-2,4,5-trifluorobenzaldehyde in similar analytical applications (Shi Jie, 2000).

Synthesis and Material Science

Brominated benzaldehydes are pivotal in synthetic chemistry for constructing complex molecules with potential biological, medicinal, and material applications. A review on the synthetic applications of 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes under palladium-catalyzed conditions highlights the versatility of such compounds in creating a wide range of compounds (Munmun Ghosh & J. Ray, 2017). This suggests that this compound could be similarly utilized in the synthesis of novel materials or as a precursor in organic synthesis.

Nonlinear Optical Properties

The effect of bromine substitution on the structure, reactivity, and optical properties of certain compounds has been extensively studied. Research on the structural and electronic properties of brominated benzaldehydes, including their linear and nonlinear optical responses, indicates that such compounds could be promising materials for nonlinear optical (NLO) applications. The incorporation of bromine atoms has been shown to beneficially affect the NLO susceptibility, suggesting potential uses for this compound in the development of NLO materials (Antônio S. N. Aguiar et al., 2022).

Environmental and Biological Applications

Brominated benzaldehydes have shown potential in environmental science, particularly in the preconcentration and determination of trace metals in water samples. For example, bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine was used as a modifier for preconcentration of copper(II) ions, demonstrating the role of such compounds in environmental monitoring and analysis (S. Fathi & M. Yaftian, 2009). This indicates that this compound could be explored for similar environmental or bioanalytical applications.

Safety and Hazards

3-Bromo-2,4,5-trifluorobenzaldehyde is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fumes and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

It is possible that this compound interacts with its targets in a way that alters their function, but more research is needed to confirm this .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-2,4,5-trifluorobenzaldehyde are not well-studied. These properties would significantly impact the bioavailability of the compound. As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body, but this is speculative without specific study data .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds could affect how this compound interacts with its targets .

Properties

IUPAC Name |

3-bromo-2,4,5-trifluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUUTYGEGIOGOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260903-08-9 |

Source

|

| Record name | 3-Bromo-2,4,5-trifluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2605438.png)

methanone](/img/structure/B2605444.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2605445.png)

![(3E)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2605446.png)

![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605454.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2605455.png)